molecular formula C21H25F2N3O2 B2577070 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380063-54-5

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2577070
CAS No.: 2380063-54-5
M. Wt: 389.447
InChI Key: MEOOAHFNLUGWFW-UHFFFAOYSA-N
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Description

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: This involves the reaction of the quinazolinone intermediate with a piperidine derivative, often facilitated by a coupling reagent.

    Attachment of the Difluorocyclohexane Group: This step typically involves the use of a difluorocyclohexanecarbonyl chloride, which reacts with the piperidine nitrogen to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine and quinazolinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are often used in medicinal chemistry for their pharmacological properties.

    Difluorocyclohexane Derivatives: These compounds are known for their stability and unique chemical properties.

Uniqueness

3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O2/c22-21(23)9-5-16(6-10-21)19(27)25-11-7-15(8-12-25)13-26-14-24-18-4-2-1-3-17(18)20(26)28/h1-4,14-16H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOOAHFNLUGWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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